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molecular formula C10H11ClO3 B1309676 4-(2-Chloro-ethoxy)-benzoic acid methyl ester CAS No. 38567-00-9

4-(2-Chloro-ethoxy)-benzoic acid methyl ester

Cat. No. B1309676
M. Wt: 214.64 g/mol
InChI Key: SRSRGGYRIOZFAT-UHFFFAOYSA-N
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Patent
US06756388B1

Procedure details

To 35 mL of ethanol was added sodium pellets (2.27gm, 98.6 mmol). After all the sodium had disappeared methyl-4-hydroxybenzoate (15 gm, 98 mmol) was added in one portion at room temperature. The reaction mixture was then heated to 60° C. and treated dropwise with 1-bromo-2-chloroethane (10.2 gm, 123 mmol) in 15 mL of ethanol. The reaction was stirred for 16 hrs then cooled to room temperature and concentrated. The residue was taken up in ethyl acetate and washed with water, 2N NaOH, and brine. The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product was chromatographed on silica gel using 1:10 Ethyl acetate:Hexanes to 1:6 Ethyl acetate:Hexanes as the gradient eluant to yield 11.9 gm of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
10.2 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1.Br[CH2:14][CH2:15][Cl:16]>C(O)C>[CH3:2][O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:14][CH2:15][Cl:16])=[CH:7][CH:6]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)O)=O
Step Three
Name
Quantity
10.2 g
Type
reactant
Smiles
BrCCCl
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in one portion at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
washed with water, 2N NaOH, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel using 1:10 Ethyl acetate

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)OCCCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g
YIELD: CALCULATEDPERCENTYIELD 56.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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